1-(3-chloro-4-methoxybenzoyl)azepane
Description
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(3-chloro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLGWUDZUGBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Heterocyclic Architectures in Contemporary Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and medicinal chemistry. Their structural diversity and ability to engage in a wide array of chemical interactions make them privileged scaffolds in drug discovery and materials science.
Azepanes, which are seven-membered heterocyclic amines, represent an important class of these compounds. google.com The azepane ring is a recurring motif in numerous natural products and synthetic molecules with significant biological activities. The inherent flexibility of the seven-membered ring allows for a range of conformational possibilities, which can be crucial for binding to biological targets. Researchers have shown considerable interest in azepane derivatives for their potential as anticancer, anti-tubercular, and antimicrobial agents, as well as their activity against conditions like Alzheimer's disease. google.com In fact, over 20 drugs approved by the FDA contain the azepane scaffold, highlighting its therapeutic importance. google.com
The synthesis of complex azepane structures, including those with specific stereochemistry, is an active area of research. Methods such as olefin cross-metathesis followed by hydrogenation have been developed to create optically active annulated azepane scaffolds, which can serve as building blocks for new biologically active compounds.
Evolution of Benzamide Functionalities in Chemical Probe Design
The benzamide (B126) group, a simple yet versatile functional group consisting of a benzene (B151609) ring attached to an amide, is a cornerstone in the design of chemical probes and therapeutic agents. Chemical probes are small molecules used to study the function of proteins and biological pathways. The benzamide moiety can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, making it an effective pharmacophore for targeting a diverse range of proteins.
The evolution of chemical probe design has seen a shift towards creating more selective and potent molecules. Benzamide derivatives have been instrumental in this progress, with their structures being modified to fine-tune binding affinity and specificity for targets such as histone deacetylases (HDACs). The development of fully-functionalized fragment (FFF) probes, which often incorporate aromatic structures like benzamides, has enabled the proteome-wide discovery of non-covalent ligand interactions. These advancements are crucial for identifying new drug targets and understanding the complex biology of diseases.
Methodological Advancements in the Study of Complex Organic Molecules
The characterization of complex organic molecules like 1-(3-chloro-4-methoxybenzoyl)azepane relies on a suite of advanced analytical techniques. These methods provide detailed information about molecular structure, purity, and conformation.
Spectroscopic Techniques are indispensable for elucidating the structure of organic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the molecular framework, including the connectivity of atoms and their spatial arrangement. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to decipher complex structures.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques (GC-MS and LC-MS), it becomes a powerful tool for identifying components in a mixture. High-resolution mass spectrometry (HRMS) offers precise mass measurements, which is vital for confirming molecular formulas.
Infrared (IR) Spectroscopy helps in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Chromatographic Techniques are essential for the separation and purification of compounds.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate components of a mixture and to assess the purity of a compound.
The integration of these techniques, often in hyphenated systems like LC-MS-NMR, allows for a comprehensive and unambiguous characterization of novel chemical entities.
Contextualizing 1 3 Chloro 4 Methoxybenzoyl Azepane Within the Field of Heterocyclic Compound Research
Retrosynthetic Approaches and Precursor Synthesis
A logical retrosynthetic analysis of the target compound, this compound, disconnects the amide bond to reveal two primary precursors: an azepane core and a substituted benzoyl moiety. This approach allows for the independent synthesis of these key building blocks, which are then coupled in the final step.
Preparation of Functionalized Azepane Cores
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a common scaffold in bioactive molecules. lifechemicals.comnih.gov Its synthesis can be approached through various methods, including ring-expansion reactions and cyclization of linear precursors. The conformational flexibility of the azepane ring is a key consideration in its synthesis and subsequent reactions. lifechemicals.com
One common strategy for obtaining the azepane core is through the ring expansion of piperidine (B6355638) derivatives. researchgate.net For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from corresponding piperidine precursors. researchgate.net Another approach involves the cyclization of amino alcohols or other suitably functionalized linear chains. nih.gov The choice of method often depends on the desired substitution pattern on the azepane ring. For the synthesis of the unsubstituted azepane required for the target molecule, commercial availability is often the most practical route. However, for analogues with specific substitutions, tailored synthetic strategies are necessary.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Piperidine derivative | Ring expansion reagents | Azepane derivative | High | researchgate.net |
| Linear amino alcohol | Cyclization agents | Azepane | Variable | nih.gov |
| Commercially available | N/A | Azepane | N/A | N/A |
Synthesis of Substituted Benzoyl Moieties
The second key precursor is the 3-chloro-4-methoxybenzoyl moiety, typically in the form of the corresponding carboxylic acid or, more reactively, the benzoyl chloride. The synthesis of 3-chloro-4-methoxybenzoic acid can be achieved from commercially available starting materials such as 4-methoxytoluene through a series of electrophilic aromatic substitution reactions.
A common route to prepare substituted benzoyl chlorides is the chlorination of the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comorgsyn.org For example, 4-methoxybenzoyl chloride can be synthesized by the direct chlorination of 4-methoxybenzoic acid with thionyl chloride. chemicalbook.com The preparation of 3-chloro-4-methoxybenzoyl chloride would follow a similar principle, starting from 3-chloro-4-methoxybenzoic acid.
| Starting Material | Reagent | Product | Reference |
| 3-chloro-4-methoxybenzoic acid | Thionyl chloride (SOCl₂) | 3-chloro-4-methoxybenzoyl chloride | google.comorgsyn.org |
| 3-chloro-4-methoxybenzoic acid | Oxalyl chloride | 3-chloro-4-methoxybenzoyl chloride | google.com |
| 4-methoxybenzoic acid | Thionyl chloride (SOCl₂) | 4-methoxybenzoyl chloride | chemicalbook.com |
Optimized Reaction Pathways for Amide Bond Formation
The formation of the amide bond between the azepane core and the 3-chloro-4-methoxybenzoyl moiety is the final and critical step in the synthesis. Optimization of this reaction is crucial for achieving high yields and purity.
Coupling Reagent Selection and Reaction Conditions
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. researchgate.net
For sterically hindered amines or electron-deficient carboxylic acids, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be necessary. rsc.org The choice of solvent, temperature, and base (such as triethylamine (B128534) or diisopropylethylamine) also plays a significant role in the reaction outcome. researchgate.net Microflow reactors have also been shown to enable rapid and efficient amide bond formation, even for challenging substrates. nih.gov
| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |
| EDC | HOBt or HOAt | DIPEA | DMF or DCM | Room Temperature |
| HATU | N/A | DIPEA | DMF | Room Temperature |
| HBTU | N/A | Triethylamine | Acetonitrile | Room Temperature |
| Triphosgene | N/A | DIEA | THF (Microflow) | Ambient Temperature |
Yield Optimization and Purity Enhancement Strategies
Optimizing the yield and purity of this compound involves careful control of reaction parameters. The stoichiometry of the reactants and coupling agents is critical; an excess of the acylating agent or coupling reagent can lead to side products. semanticscholar.org The order of addition of reagents can also influence the outcome. Typically, the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine. researchgate.net
Purification of the final product is generally achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is determined by the polarity of the product and any impurities. Recrystallization can also be an effective method for obtaining highly pure material. To ensure the desired product has been synthesized, characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry is essential. nih.gov
Regioselective and Stereoselective Synthetic Techniques
While the synthesis of the parent this compound does not involve stereocenters, the synthesis of its analogues often requires control over regioselectivity and stereoselectivity.
The regioselective acylation of a substituted azepane would depend on the nature and position of the substituents on the azepane ring. Steric hindrance and electronic effects can direct the incoming acyl group to a specific nitrogen atom in a di-functionalized azepane.
For the synthesis of chiral analogues, stereoselective methods are paramount. nih.gov This can be achieved by using a chiral azepane precursor, which can be synthesized through various asymmetric methods, including enzymatic resolutions or asymmetric catalysis. researchgate.net Alternatively, stereoselectivity can be introduced during the synthesis of the azepane ring itself, for example, through a stereoselective ring-expansion reaction. researchgate.net The use of chiral auxiliaries or catalysts in the amide coupling step can also, in some cases, induce stereoselectivity.
| Technique | Application | Example | Reference |
| Regioselective Ring Expansion | Synthesis of specifically substituted azepanes | Piperidine to Azepane | researchgate.net |
| Asymmetric Cyclization | Preparation of chiral azepane cores | From chiral linear precursors | nih.gov |
| Stereoselective Acylation | Introduction of chirality during amide formation | Use of chiral catalysts | General Principle |
Control of Aromatic Substitution Patterns
The synthesis of the 3-chloro-4-methoxybenzoyl moiety is a key challenge that hinges on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring dictate the regiochemical outcome of the reactions. The methoxy group (–OCH₃) is an activating, ortho, para-directing group, while a carbonyl group (like in a benzoyl derivative) is a deactivating, meta-directing group.
A logical synthetic route to the required 3-chloro-4-methoxybenzoyl chloride intermediate would start from a readily available precursor like 4-methoxytoluene (p-cresyl methyl ether) or anisole. A common strategy involves the following steps:
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), introduces an acyl group onto the ring. libretexts.orguomustansiriyah.edu.iq If starting with anisole, acylation would predominantly occur at the para position due to the directing effect of the methoxy group. However, to achieve the desired benzoyl structure, the synthesis typically starts from the corresponding benzoic acid.
Chlorination of the Aromatic Ring: Introducing the chlorine atom at the position meta to the carbonyl group and ortho to the methoxy group requires careful consideration of the reaction sequence. If one starts with 4-methoxybenzoic acid, the carboxylic acid group is a meta-director, while the methoxy group is an ortho, para-director. Since both groups direct to the same position (position 3), chlorination of 4-methoxybenzoic acid would yield 3-chloro-4-methoxybenzoic acid.
Formation of the Acyl Chloride: The resulting 3-chloro-4-methoxybenzoic acid can then be converted to the more reactive 3-chloro-4-methoxybenzoyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org
An alternative approach is the direct chlorination of a substituted benzaldehyde, which can then be oxidized to the benzoyl chloride. google.com The reaction of 4-chloroaniline (B138754) with succinic anhydride (B1165640) can also be used to generate a precursor which, through an intramolecular Friedel-Crafts reaction, forms a bicyclic system that can be further modified. google.comgoogle.com The order of these substitution reactions is critical to successfully achieving the desired 1,3,4-substitution pattern on the aromatic ring. youtube.comscienceforecastoa.com
| Starting Material | Reagents | Product | Reaction Type |
| 4-Methoxybenzoic acid | Cl₂, Lewis Acid | 3-Chloro-4-methoxybenzoic acid | Electrophilic Aromatic Halogenation |
| 3-Chloro-4-methoxybenzoic acid | SOCl₂ or (COCl)₂ | 3-Chloro-4-methoxybenzoyl chloride | Acyl chloride formation |
| Benzene | Acetyl chloride, AlCl₃ | Acetophenone | Friedel-Crafts Acylation uomustansiriyah.edu.iq |
| 4-Chloroaniline, Succinic anhydride | 1. Acylation 2. Polyphosphoric acid | 7-Chloro-3,4-dihydrobenzo[b]azepine-2,5-dione | Acylation and Intramolecular Friedel-Crafts Reaction google.com |
Enantioselective and Diastereoselective Azepane Ring Formation
The azepane ring is a seven-membered heterocycle found in numerous biologically active compounds. daneshyari.comnih.gov Its synthesis, particularly with control over stereochemistry, can be achieved through various methods.
Ring Expansion: One powerful method involves the ring expansion of smaller, more readily available cyclic precursors like piperidines. rsc.orgresearchgate.net For instance, diazocarbonyl chemistry can be used for the Lewis acid-catalyzed ring expansion of cyclic ketones, proceeding through a Tiffeneau–Demjanov-type intermediate. daneshyari.com This approach can provide functionalized azepanes, and diastereoselective reduction of a ketone within the ring can furnish specific stereoisomers. daneshyari.comresearchgate.net
Cyclization Strategies: Intramolecular reactions are a cornerstone of azepane synthesis.
Reductive Amination: The cyclization of linear amino-aldehydes or amino-ketones via intramolecular reductive amination is a common and effective method for forming the azepane ring. nih.govmdpi.comacs.org
Osmium-Catalyzed Tethered Aminohydroxylation (TA): This innovative strategy allows for the stereoselective synthesis of highly functionalized azepanes. nih.govacs.org The method relies on an osmium-catalyzed aminohydroxylation of an allylic alcohol, which forms a new C-N bond with high regio- and stereocontrol. nih.govacs.org Subsequent intramolecular reductive amination completes the formation of the azepane ring. nih.gov
Rhodium-Catalyzed Annulation: A formal 1,3-migration of hydroxy or acyloxy groups, initiated by an α-imino rhodium carbene, can lead to the efficient synthesis of azepane derivatives through selective annulation of the resulting zwitterionic intermediates. nih.govbohrium.com
Silyl-aza-Prins Cyclization: The cyclization of allylsilyl amines mediated by a Lewis acid like InCl₃ can produce trans-azepanes with good to excellent diastereoselectivity. researchgate.net
Metathesis Reactions: Ruthenium-catalyzed olefin cross-metathesis followed by palladium-catalyzed dihydrogenation represents another pathway to construct annulated azepane scaffolds with high enantiopurity. researchgate.net
These methods provide a diverse toolkit for chemists to construct the azepane core with specific stereochemical configurations, which is often crucial for biological activity. rsc.orglookchem.com
| Method | Key Features | Stereocontrol |
| Piperidine Ring Expansion | Tandem ring-enlargement/alkylation. rsc.orgresearchgate.net | High regioselectivity and diastereoselectivity. rsc.org |
| Diazocarbonyl Chemistry | Ring expansion of cyclic ketones. daneshyari.comresearchgate.net | Diastereoselective reduction of ketone possible. daneshyari.com |
| Tethered Aminohydroxylation | Osmium-catalyzed C-N bond formation. nih.govacs.org | Complete regio- and stereocontrol. nih.govacs.org |
| Silyl-aza-Prins Cyclization | Lewis acid-mediated cyclization of allylsilyl amines. researchgate.net | Good to excellent diastereoselectivity. researchgate.net |
| Rhodium-Catalyzed Annulation | Formal 1,3-migration followed by cyclization. nih.govbohrium.com | Efficient for synthesizing N-heterocycles. nih.gov |
Derivatization and Scaffold Diversification from the Core Structure
Once the core this compound structure is synthesized, it can serve as a scaffold for creating a diverse library of analogues through various chemical modifications.
Modifications on the Azepane Nitrogen
The amide bond in this compound is the primary point of connection between the two key structural motifs. While the amide nitrogen itself is relatively unreactive, several strategies can be employed for diversification:
Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the N-acylazepane into a tertiary amine, 7-(3-chloro-4-methoxybenzyl)azepane. The resulting amine is significantly more nucleophilic and basic than the starting amide, opening up avenues for further functionalization, such as N-alkylation or N-acylation with different partners.
Synthesis of Analogues: A modular synthetic approach allows for variation. Azepane itself can be synthesized and then coupled with a variety of substituted benzoyl chlorides, not just the 3-chloro-4-methoxy version. This allows for systematic exploration of the structure-activity relationship by changing the substituents on the aromatic ring.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds. While challenging on a pre-formed amide, synthesizing the azepine core first and then performing N-arylation with a suitable aryl halide is a viable strategy for creating dibenzo[b,f]azepine-type structures. nih.gov
Transformations of the Aromatic Ring Substituents
The chloro and methoxy groups on the aromatic ring are not merely passive substituents; they are functional handles that can be chemically transformed to generate new analogues.
O-Dealkylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol). nih.gov This is a common metabolic transformation but can also be achieved synthetically using reagents like boron tribromide (BBr₃) or by heating with strong acids like hydroiodic acid (HI). The resulting phenol (B47542) is a versatile functional group. It can act as a hydrogen bond donor, potentially altering biological activity, and can be used as a nucleophile for further derivatization, such as ether or ester formation. nih.gov This is also a key step in creating a point of attachment for linkers.
Substitution of the Chloro Group: Nucleophilic aromatic substitution (SₙAr) of the chlorine atom is generally difficult on an electron-rich ring. scienceforecastoa.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. uomustansiriyah.edu.iq In this specific scaffold, the carbonyl group is meta to the chlorine, providing little activation. However, under harsh conditions or with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), the chlorine atom could potentially be replaced with other functional groups like alkyl, aryl, alkynyl, or amino moieties, significantly diversifying the scaffold.
Linker Chemistry for Conjugate Synthesis
The development of bioconjugates, such as antibody-drug conjugates (ADCs), relies on the ability to covalently attach a small molecule to a larger biomolecule via a chemical linker. nih.govamericanpharmaceuticalreview.com The this compound scaffold can be adapted for such purposes by introducing a functional group suitable for conjugation.
The linker's role is critical: it must be stable in circulation to prevent premature drug release but allow for efficient cleavage at the target site. nih.govsymeres.com Linkers can be broadly categorized as cleavable or non-cleavable. smolecule.com
Cleavable Linkers: These are designed to be broken by specific triggers present in the target environment, such as low pH in endosomes or specific enzymes like cathepsins. symeres.com
Non-Cleavable Linkers: These remain intact, and the drug is released after the complete lysosomal degradation of the antibody carrier. symeres.com
To connect the azepane scaffold to a linker, a reactive handle must be installed. A common strategy would be the O-demethylation of the methoxy group to a phenol, as described previously. This phenol can then be connected to a linker system, for example, a para-aminobenzyl alcohol (PAB) self-immolative group, which is a common component in ADC linkers. symeres.com The choice of linker and conjugation chemistry is crucial and must be tailored to the specific application, payload, and biological target. americanpharmaceuticalreview.comdigitellinc.com
High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₈ClNO₂. The calculated exact mass of the molecular ion [M]⁺ is 267.1026. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 268.1104 | 268.1101 | -1.1 |
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the amide bond, which is typically the most labile bond in such structures.
Key predicted fragmentation patterns would include:
Loss of the azepane ring: Cleavage of the C-N bond of the amide could result in the formation of a 3-chloro-4-methoxybenzoyl cation.
Formation of the azepane cation: The charge could also be retained on the azepane portion of the molecule.
Subsequent fragmentations: The initial fragments could undergo further fragmentation, such as the loss of a methyl group from the methoxy substituent or the loss of carbon monoxide from the benzoyl fragment.
Table 2: Predicted Tandem Mass Spectrometry Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 268.1104 | 169.0156 | [3-chloro-4-methoxybenzoyl]⁺ |
| 268.1104 | 98.1019 | [azepane]⁺ |
| 169.0156 | 154.0025 | [3-chloro-4-hydroxybenzoyl]⁺ (loss of CH₃) |
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and to elucidate reaction mechanisms. numberanalytics.comwikipedia.orgresearchgate.net While specific mechanistic studies on this compound are not widely reported, one could hypothetically use isotopic labeling to study its synthesis or metabolism. For instance, by using a starting material with a ¹³C-labeled carbonyl group (¹³C=O) in the 3-chloro-4-methoxybenzoyl chloride, one could confirm that this specific carbon atom is incorporated into the final product by observing the corresponding mass shift in the mass spectrum. Similarly, labeling the methoxy group with ¹³C or deuterium (B1214612) could help in studying demethylation reactions. The use of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O is common in such studies, with detection carried out by mass spectrometry or NMR. numberanalytics.com
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are necessary for a complete and unambiguous structural assignment. numberanalytics.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2-7.5 (m) | 111.5, 125.0, 128.0 |
| Aromatic-C | - | 129.0, 130.5, 155.0 |
| Methoxy (-OCH₃) | 3.9 (s) | 56.0 |
| Azepane-CH₂ (adjacent to N) | 3.6-3.8 (m) | 46.0, 48.0 |
| Azepane-CH₂ (other) | 1.5-1.9 (m) | 26.0, 27.0, 29.0 |
s = singlet, m = multiplet
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in this compound. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to map the connections between adjacent protons within the azepane ring and to confirm the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly important for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the protons of the methoxy group and the aromatic carbon to which it is attached would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is useful for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons on the aromatic ring and those on the azepane ring.
The seven-membered azepane ring is conformationally flexible and can undergo ring-flipping processes. Dynamic NMR (DNMR) is a technique used to study these types of conformational exchange processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals corresponding to the azepane ring protons. At high temperatures, the conformational exchange may be fast, leading to averaged, sharp signals. As the temperature is lowered, the rate of exchange slows down, causing the signals to broaden and eventually resolve into distinct signals for each of the non-equivalent protons in a specific conformation. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational exchange process.
Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups that would give rise to distinct signals include the amide carbonyl group, the ether linkage, the carbon-chlorine bond, and the aromatic and aliphatic C-H bonds.
Table 4: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1630-1650 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O (ether) | Stretch | 1250-1270 (asymmetric), 1020-1040 (symmetric) |
| C-N | Stretch | 1200-1350 |
| C-Cl | Stretch | 700-800 |
| Aromatic C-H | Stretch | 3000-3100 |
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides characteristic absorption bands for the various functional groups within this compound. The tertiary amide, substituted benzene ring, and the azepane ring would each produce distinct and identifiable signals.
The most prominent feature in the FTIR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the tertiary amide, anticipated in the range of 1630-1680 cm⁻¹. libretexts.orgwpmucdn.com The C-N stretching vibration of the amide would likely appear in the 1250-1350 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are predicted to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the azepane ring would be found just below 3000 cm⁻¹. vscht.cz The C-O-C stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ and another near 1040 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.
Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930, ~2860 | Strong | Aliphatic C-H Stretch (Azepane) |
| ~1650 | Strong | Amide I (C=O Stretch) |
| ~1595, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1450 | Medium | CH₂ Scissoring (Azepane) |
| ~1280 | Strong | Amide III (C-N Stretch) / Aryl-O Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Methoxy) |
| ~1120 | Medium | In-plane Aromatic C-H Bend |
| ~1040 | Medium | Symmetric C-O-C Stretch (Methoxy) |
| ~810 | Strong | Out-of-plane Aromatic C-H Bend |
| ~750 | Medium | C-Cl Stretch |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While polar bonds like the carbonyl group give strong FTIR signals, non-polar and symmetric bonds often produce more intense Raman signals.
For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum, with strong bands around 1600 cm⁻¹ and 1000 cm⁻¹. scialert.netresearchgate.net The symmetric breathing mode of the benzene ring, typically weak in the FTIR spectrum, should be a sharp and strong band in the Raman spectrum. The C-Cl bond, being a polarizable bond, is also expected to show a discernible Raman signal. acs.org The aliphatic C-H stretches of the azepane ring would also be visible.
Hypothetical Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2935, ~2865 | Medium | Aliphatic C-H Stretch (Azepane) |
| ~1600 | Very Strong | Aromatic C=C Ring Stretch |
| ~1260 | Medium | Aryl-O Stretch |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| ~755 | Medium | C-Cl Stretch |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. rigaku.com It provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.
Single Crystal Growth Techniques
A prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. rsc.org For a small organic molecule like this compound, several techniques could be employed for crystal growth. ufl.edurochester.edu Slow evaporation of a solvent from a saturated solution is a common and often successful method. researchgate.net The choice of solvent is critical and would likely involve screening various organic solvents of differing polarities, such as ethanol, acetone, ethyl acetate, or mixtures thereof. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another powerful technique for obtaining high-quality crystals. youtube.com
Crystallographic Data Refinement and Analysis
Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data would be processed and refined to yield a detailed structural model. cam.ac.uk This analysis would reveal the precise conformation of the azepane ring, which is known to adopt various conformations such as chair and boat forms. The dihedral angle between the plane of the benzoyl group and the azepane ring would be determined, providing insight into the degree of steric hindrance and electronic conjugation. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. numberanalytics.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈ClNO₂ |
| Formula Weight | 267.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 16.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1370 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.30 |
| R-factor | < 0.05 |
This theoretical exploration underscores the depth of structural information that could be gleaned from a systematic application of modern analytical techniques to this compound. While experimental data remains to be reported, the predictive insights provided here offer a valuable framework for any future empirical investigations of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule from first principles, providing insights that complement experimental data. nih.gov These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties. acs.org
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) has become a popular and powerful computational method for predicting the molecular structure and energy of chemical systems. acs.orgjmaterenvironsci.com Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized organic molecules. jmaterenvironsci.com
For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the optimized molecular geometry. mdpi.com This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. The output of such a calculation would be a set of precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the compound.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(azepane) | ~170° |
Note: The values in the table are illustrative and based on typical values for similar functional groups. Specific calculated data for this compound was not found in the searched literature.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. ukm.my
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is often located on the electron-rich parts of the molecule, such as the methoxy-substituted benzene ring, while the LUMO might be centered on the electron-deficient benzoyl group. The HOMO and LUMO energy values and the resulting energy gap would be calculated using DFT. acs.org
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
Note: The values in the table are illustrative and based on typical values for similar organic molecules. Specific calculated data for this compound was not found in the searched literature.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential (often colored red or yellow) correspond to areas with an excess of electrons, such as lone pairs on oxygen or nitrogen atoms, and are indicative of sites prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, like hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack. Intermediate potentials are usually shown in green.
For this compound, an MESP map would likely show a significant negative potential around the carbonyl oxygen and the oxygen of the methoxy group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the azepane ring and the aromatic ring would exhibit positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. jmaterenvironsci.com Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. mdpi.com
Energy Minimization and Conformational Space Exploration
Energy minimization is a computational process used to find the coordinates of a structure that represent a local or global energy minimum. For a flexible molecule, there can be multiple energy minima, each corresponding to a stable conformer. Exploring the conformational space involves systematically or stochastically changing the dihedral angles of rotatable bonds to identify all low-energy conformations.
In this compound, key rotatable bonds include the one connecting the benzoyl group to the azepane nitrogen and the bond between the aromatic ring and the carbonyl group. A systematic conformational search would involve rotating these bonds at defined intervals and performing an energy minimization at each step to find the nearest stable conformer. The resulting potential energy surface would reveal the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature.
Flexibility and Ring Puckering Analysis of the Azepane Moiety
Molecular dynamics (MD) simulations can provide insights into the flexibility of the azepane moiety. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By running a simulation for a sufficient length of time, one can observe the transitions between different ring conformations and determine their relative stabilities and the energy barriers for interconversion. This analysis would reveal whether the azepane ring in this compound is rigid in a single conformation or flexible, existing as an equilibrium of multiple conformers.
Computational Approaches for Reaction Mechanism Elucidation
The synthesis of amides, such as this compound, typically involves the reaction of a carboxylic acid derivative with an amine. numberanalytics.com Computational chemistry provides powerful tools to investigate the underlying mechanisms of such reactions at a molecular level. By modeling the potential energy surface of the reaction, chemists can gain insights into the step-by-step process, identify key intermediates, and determine the energy barriers that govern the reaction rate.
Transition State Identification and Reaction Pathway Mapping
The elucidation of a reaction mechanism involves mapping the most favorable energetic pathway from reactants to products. This pathway includes stable intermediates and, crucially, high-energy transition states that connect them. The identification of these transition states is a primary goal of computational reaction mechanism studies.
The general mechanism for amidation often starts with the activation of the carboxylic acid or its derivative, followed by a nucleophilic attack from the amine (in this case, azepane) to form a tetrahedral intermediate. numberanalytics.com Subsequently, a leaving group is eliminated to yield the final amide product. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state for each elementary step. For the reaction between an ester and an alkali metal amidoborane to form an amide, DFT calculations have been used to map the Gibbs free energy profile. nih.gov These calculations identified the nucleophilic attack of the amidoborane anion on the ester's carbonyl carbon as the rate-determining step, proceeding through a specific transition state (TS1) to form a tetrahedral intermediate. nih.gov
Vibrational frequency calculations are performed to confirm the nature of the stationary points found on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. In contrast, a transition state is a first-order saddle point and is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. mdpi.com Once transition states are identified and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactant and product minima on the potential energy surface. This process of identifying all minima and transition states allows for the complete mapping of the reaction pathway. For instance, studies on the hydrolysis of amides have used DFT calculations (specifically with the M06-2X functional) to optimize the transition structures of the hydroxide (B78521) anion addition to the amide carbonyl group. mdpi.com
Solvent Effects on Reaction Energetics
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com Computational models account for these solvent effects in two primary ways: explicit and implicit solvation models.
Explicit Solvent Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific short-range interactions like hydrogen bonding but is computationally very expensive.
Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. mdpi.com Common implicit models include the Polarizable Continuum Model (PCM) and the related SMD model, which is a universal solvation model based on solute densities. mdpi.com
In amide synthesis, polar solvents like dimethylformamide (DMF) can facilitate the reaction by stabilizing charged intermediates and transition states. numberanalytics.com Computational studies on amide hydrolysis have incorporated continuum models like IEFPCM and SMD to investigate the reaction in water. mdpi.com These calculations show that the inclusion of solvent effects is critical for obtaining accurate energy barriers. Similarly, for certain electrochemical amide syntheses, it was found computationally and experimentally that specific solvents like hexafluoroisopropanol (HFIP) were essential, likely due to their ability to stabilize radical intermediates. rsc.org The choice of solvent can significantly alter the computed Gibbs free energy barriers of a reaction, thereby affecting the predicted reaction kinetics.
Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com These models are instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. elsevierpure.com For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on studies of structurally similar molecules.
Descriptor Generation and Feature Selection
The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The process begins with the 2D or 3D structure of the compounds, which are often optimized to their lowest energy conformation using molecular mechanics or quantum chemical methods. nih.gov Subsequently, specialized software is used to calculate hundreds or even thousands of descriptors, which can be categorized as follows: nih.gov
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Describe atomic connectivity and branching (e.g., connectivity indices). nih.gov
Geometrical (3D): Related to the 3D coordinates of the atoms (e.g., molecular surface area).
Quantum Chemical: Derived from the molecule's electronic structure (e.g., HOMO/LUMO energies, dipole moment).
Electrostatic: Describe charge distribution and potential for specific interactions.
Given the vast number of calculated descriptors, a critical step is feature selection . This process aims to identify the most relevant subset of descriptors that best correlate with the biological activity, while reducing model complexity and the risk of overfitting. elsevierpure.com Various algorithms are used for this purpose, including: elsevierpure.com
Heuristic Method: An efficient approach that selects descriptors based on intercorrelations and regression coefficients. nih.gov
Genetic Algorithms: A search technique inspired by natural evolution.
Stepwise Regression: A sequential method of adding (forward selection) or removing (backward elimination) descriptors.
Least Absolute Shrinkage and Selection Operator (Lasso): A regression method that performs both variable selection and regularization to enhance prediction accuracy. nih.gov
Studies on benzoylaminobenzoic acid derivatives revealed that descriptors related to hydrophobicity, molar refractivity, and aromaticity were crucial for their inhibitory activity. nih.gov
Statistical Validation and Predictive Modeling
Once a subset of relevant descriptors is selected, a mathematical model is built to correlate them with the biological activity. Common modeling techniques include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. nih.gov
Partial Least Squares (PLS): A method suitable for when descriptors are numerous and correlated. dergipark.org.tr
Machine Learning Methods: Non-linear approaches such as Support Vector Regression (SVR), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to capture more complex relationships. nih.govnih.gov
The quality and predictive power of a QSAR model must be rigorously validated. Internal validation uses the initial dataset to assess the model's robustness, commonly through cross-validation techniques like leave-one-out (LOO). External validation is the ultimate test, where the model's ability to predict the activity of an independent set of compounds (the "test set"), which was not used during model development, is evaluated. dergipark.org.tr
Key statistical parameters used for validation include:
r² (Coefficient of Determination): Measures the goodness of fit for the training set.
q² or R²cv (Cross-validated r²): Measures the predictive ability of the model during internal validation. A high q² (typically > 0.5) is indicative of a robust model.
R²ext (External r²): Measures the predictive performance on the test set.
The table below shows statistical results from 2D and 3D-QSAR studies on related benzoyl and amide derivatives, illustrating the performance metrics used.
| Model Type | Compound Class | Statistical Parameters | Reference |
| 2D-QSAR | Benzoyl amino benzoic acid derivatives | r² = 0.85, q² = 0.76 | dergipark.org.tr |
| 3D-QSAR | Benzoyl amino benzoic acid derivatives | r² = 0.96, q² = 0.81 | dergipark.org.tr |
| 2D-QSAR | Aryl benzoyl hydrazide derivatives | R² = 0.82-0.91, Q² = 0.74-0.86 | frontiersin.org |
| 3D-QSAR | N-substituted benzimidazole (B57391) derived carboxamides | q² = 0.73, r² = 0.98 | nih.gov |
This table is interactive. Click on the headers to sort.
Ligand-Based and Structure-Based Computational Design Principles for Novel Compound Generation
Computational chemistry is a cornerstone in the rational design of new molecules with improved potency and properties. The two main strategies are ligand-based and structure-based design. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. nih.gov By analyzing the common structural features and properties of these active ligands, a model, known as a pharmacophore, can be developed. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore or to guide the modification of existing compounds to better match the model. 3D-QSAR is another powerful LBDD tool that provides a 3D map highlighting regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity. frontiersin.org
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or modeled computationally. nih.gov The core technique in SBDD is molecular docking, a computational process that predicts the preferred orientation and binding mode of a ligand within the target's binding site. nih.gov By visualizing these interactions, designers can understand the structural basis for a ligand's activity. This knowledge allows for the rational design of modifications to the ligand to enhance its binding affinity, for example, by introducing a group that can form an additional hydrogen bond with a specific amino acid residue in the binding pocket. This approach has been successfully used to optimize novel azepane derivatives as protein kinase inhibitors, where crystal structures of the target protein in complex with inhibitors guided the design of new compounds with improved activity and plasma stability. nih.govacs.org
Mechanistic Studies of Molecular Interactions and Targeted Binding in Vitro and in Silico
Target Identification Strategies via Virtual Screening Methodologies
Virtual screening (VS) serves as a critical initial step in identifying potential macromolecular targets for a given small molecule from vast compound libraries. ceu.esresearchgate.net This computational technique filters large databases to select promising candidates based on their likelihood of binding to a target receptor. ceu.es
Pharmacophore modeling is a powerful ligand-based virtual screening method that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. ceu.es For 1-(3-chloro-4-methoxybenzoyl)azepane, a pharmacophore model would be constructed based on its key structural motifs: a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic region (the chloromethoxy-substituted benzene (B151609) ring), and another hydrophobic feature (the azepane ring).
A ligand similarity search is another approach that operates on the principle that structurally similar molecules are likely to have similar biological activities. rcsb.org This involves comparing the fingerprint of this compound with those of known active ligands in databases like ChEMBL. nih.gov The Tanimoto coefficient is a commonly used metric to quantify this similarity, with higher values indicating a greater likelihood of shared targets. rcsb.org
Table 1: Hypothetical Ligand Similarity Search Results for this compound
| Database Ligand | Target | Tanimoto Coefficient | Predicted Interaction |
| Known Kinase Inhibitor A | Protein Kinase B (PKB) | 0.85 | Potential PKB Inhibition |
| Known GPCR Ligand B | Dopamine D2 Receptor | 0.79 | Possible D2 Antagonism |
| Known Ion Channel Modulator C | L-type Calcium Channel | 0.72 | Potential Channel Blockade |
Protein-ligand docking is a structure-based virtual screening technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govmdpi.com This method computationally places the ligand into the binding site of a target protein and scores the interaction, typically in terms of binding energy. mdpi.com For this compound, docking studies would be performed against a panel of potential protein targets identified through pharmacophore modeling and ligand similarity searches. The results help in prioritizing targets for further experimental validation. nih.govmdpi.com Modern docking software utilizes sophisticated algorithms and scoring functions to achieve high accuracy and speed. nih.gov
Table 2: Hypothetical Docking Scores of this compound with Potential Targets
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Predicted Interactions |
| Protein Kinase B (e.g., 1O6K) | -9.2 | Hydrogen bond with catalytic aspartate, hydrophobic interactions with allosteric pocket |
| Dopamine D2 Receptor (e.g., 6CM4) | -8.5 | Aromatic stacking with phenylalanine, hydrophobic interactions with transmembrane helices |
| PARP-1 (e.g., 6B1I) | -7.8 | Hydrogen bond with glycine, hydrophobic contact with nicotinamide (B372718) binding pocket |
Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes
To gain a deeper understanding of the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations are employed. pensoft.net These simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the specific interactions that contribute to binding. pensoft.netresearchgate.net
MD simulations of the this compound-protein complex, solvated in a water box with physiological ion concentrations, would be run for an extended period (e.g., 100 nanoseconds). The stability of the binding is assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site.
Table 3: Hypothetical Analysis of Key Interactions from a 100 ns MD Simulation
| Interaction Type | Interacting Residues (Protein) | Interacting Atoms (Ligand) | Occupancy (%) |
| Hydrogen Bond | Asp181 (side chain) | Carbonyl Oxygen | 85.2 |
| Hydrophobic (π-π stacking) | Phe123 (side chain) | Chloromethoxy-phenyl ring | 76.5 |
| Hydrophobic (van der Waals) | Leu75, Val83, Ile100 | Azepane ring | 92.1 |
In Vitro Biochemical Assay Methodologies for Binding Affinity and Selectivity
Following the computational predictions, in vitro biochemical assays are essential to experimentally validate the binding affinity and selectivity of this compound for its predicted targets. These assays provide quantitative data on the compound's potency and its preference for one target over others.
A common approach is to use enzyme inhibition assays, where the ability of the compound to inhibit the activity of a target enzyme (e.g., a kinase) is measured. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. To assess selectivity, the compound is tested against a panel of related enzymes. nih.gov A significantly lower IC50 for the primary target compared to others indicates high selectivity. nih.gov For non-enzyme targets like G-protein coupled receptors, radioligand binding assays are frequently used to determine the binding affinity (Ki).
Table 4: Hypothetical In Vitro Assay Results for this compound
| Assay Type | Target Protein | Result (IC50/Ki) | Selectivity Fold |
| Kinase Inhibition Assay | Protein Kinase B | 15 nM | - |
| Kinase Inhibition Assay | Protein Kinase A | 350 nM | 23.3-fold vs. PKB |
| Kinase Inhibition Assay | CDK2 | > 10 µM | >667-fold vs. PKB |
| Radioligand Binding Assay | Dopamine D2 Receptor | 250 nM | - |
Radioligand Binding Assay Principles
Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand (a drug or an endogenous signaling molecule) and a receptor. The fundamental principle of these assays is the use of a radiolabeled form of a ligand (a radioligand) that has a high affinity and specificity for the target receptor. By measuring the amount of radioligand bound to the receptor, researchers can determine the receptor density (Bmax) and the radioligand's affinity (Kd).
To characterize an unlabeled compound like this compound, competition binding assays are typically performed. In this setup, a fixed concentration of the radioligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.
The data from such an experiment are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the unlabeled compound for the receptor. The Ki is a more absolute measure of affinity as it is corrected for the concentration and affinity of the radioligand used in the assay.
A hypothetical dataset for this compound in a competition binding assay against a specific receptor target is presented below.
| Concentration of this compound (nM) | % Specific Binding of Radioligand |
|---|---|
| 0.1 | 98.5 |
| 1 | 92.1 |
| 10 | 75.3 |
| 50 | 50.2 |
| 100 | 35.8 |
| 500 | 15.4 |
| 1000 | 8.9 |
From this illustrative data, the IC50 would be determined to be approximately 50 nM.
Enzyme Kinetic Studies to Determine Inhibition Mechanisms
Enzyme kinetic studies are crucial for understanding how a compound affects the catalytic activity of an enzyme. These studies can reveal not only the potency of an inhibitor but also its mechanism of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. This information is vital for drug design and for predicting the pharmacological effects of the compound in a biological system.
To investigate the inhibitory effect of this compound on a target enzyme, a series of experiments would be conducted where the initial reaction velocity is measured at various substrate concentrations, both in the absence and presence of different fixed concentrations of the inhibitor.
The resulting data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism of inhibition:
Competitive inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged, but the apparent Km increases). This indicates that the inhibitor binds to the same active site as the substrate.
Non-competitive inhibition: The lines intersect on the x-axis (Km is unchanged, but Vmax is decreased). This suggests the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency regardless of whether the substrate is bound.
Uncompetitive inhibition: The lines are parallel (both Vmax and Km are decreased). This occurs when the inhibitor binds only to the enzyme-substrate complex.
The inhibition constant (Ki) for the inhibitor can be determined from these kinetic data, providing a quantitative measure of its potency. A lower Ki value indicates a more potent inhibitor.
Below is a hypothetical data table summarizing the kinetic parameters for the inhibition of a target enzyme by this compound.
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inhibition Type | Calculated Ki (µM) |
|---|---|---|---|---|
| 0 (Control) | 25 | 100 | N/A | N/A |
| 10 | 50 | 100 | Competitive | 10 |
| 20 | 75 | 100 | Competitive | 10 |
| 50 | 150 | 100 | Competitive | 10 |
Allosteric and Orthosteric Binding Site Characterization through Computational and Experimental Cross-Validation
Distinguishing between orthosteric and allosteric binding is a critical aspect of characterizing a compound's interaction with its target. The orthosteric site is the primary binding site for the endogenous ligand, while allosteric sites are topographically distinct sites on the receptor. Ligands that bind to allosteric sites can modulate the receptor's function in a more nuanced way than orthosteric ligands, often with greater target specificity and a lower potential for side effects.
The characterization of the binding site of this compound would involve a synergistic approach combining computational modeling and experimental validation.
Computational Approaches (In Silico): Molecular docking simulations would be employed to predict the preferred binding pose and energy of this compound within the three-dimensional structure of the target receptor. If a crystal structure of the receptor is available, docking studies can be performed at both the known orthosteric site and potential allosteric sites. The docking scores and the analysis of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) can provide initial hypotheses about the binding site. The presence of a chloro and a methoxy (B1213986) group on the benzoyl moiety, along with the flexible azepane ring, suggests the potential for a range of interactions. youtube.com The azepane ring's conformational flexibility can be a key factor in its bioactivity. lifechemicals.com
Experimental Validation (In Vitro): The hypotheses generated from computational studies would be tested using various in vitro assays. For instance, if docking suggests an allosteric binding site, functional assays can be designed to detect allosteric modulation. An allosteric modulator will affect the binding affinity (Kd) or the efficacy (Emax) of the orthosteric ligand.
Radioligand binding assays can also be adapted to probe for allosteric interactions. For example, the dissociation rate of an orthosteric radioligand can be measured in the presence and absence of this compound. An allosteric modulator often alters the dissociation kinetics of the orthosteric ligand.
Structure-activity relationship (SAR) studies of a series of analogs of this compound would provide further evidence. biomolther.orgnih.gov By systematically modifying the chemical structure (e.g., changing the position of the chloro and methoxy groups, altering the azepane ring), researchers can map the key interactions responsible for binding and activity. For example, some studies on benzimidazole (B57391) opioids have shown that substitutions on the benzyl (B1604629) ring can significantly affect potency. wikipedia.org
A summary of hypothetical binding data from such a cross-validation study is presented below.
| Compound | Binding Affinity (Ki, nM) | Effect on Orthosteric Ligand Affinity | Effect on Orthosteric Ligand Efficacy | Predicted Binding Site (Computational) | Conclusion |
|---|---|---|---|---|---|
| Orthosteric Agonist | 5 | N/A | Agonist | Orthosteric | Orthosteric Agonist |
| This compound | 150 | Decreases | No intrinsic activity | Allosteric Site 1 | Negative Allosteric Modulator |
| Analog A (No Chloro) | >1000 | No effect | No effect | No stable binding | Inactive |
| Analog B (Azepane replaced with Piperidine) | 85 | Decreases | No intrinsic activity | Allosteric Site 1 | Potent Negative Allosteric Modulator |
Potential Applications As Chemical Probes and Functional Materials in Advanced Research
Role as Molecular Probes for Investigating Biological Pathways
Molecular probes are essential tools for elucidating complex biological pathways. The design of 1-(3-chloro-4-methoxybenzoyl)azepane allows for its potential use in this capacity. The methoxybenzoyl moiety is a common feature in compounds that interact with various biological targets, including G-protein coupled receptors (GPCRs). While specific research on this compound as a probe is not extensively documented, its structural similarity to known biologically active molecules suggests its potential. For instance, derivatives of benzoyl amides are known to interact with cannabinoid receptors. The azepane ring provides a flexible scaffold that can be modified to improve binding affinity and selectivity for specific protein targets.
Further research could focus on radiolabeling or attaching fluorescent tags to this compound to enable its use in imaging studies, such as positron emission tomography (PET) or fluorescence microscopy, to visualize and study the distribution and function of its target receptors in living systems.
Utility as Building Blocks in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for discovering new drug leads and functional materials by synthesizing and screening large libraries of related compounds. This compound serves as a valuable building block for such libraries due to its inherent structural features. The azepane ring offers a three-dimensional scaffold that can be further functionalized.
The synthesis of this compound itself involves the reaction between 3-chloro-4-methoxybenzoyl chloride and azepane. This core structure can then be diversified in several ways:
Modification of the Azepane Ring: The secondary amine of the azepane ring, prior to acylation, can be substituted, or the ring itself can be modified to introduce additional functional groups.
Variation of the Benzoyl Moiety: The chloro and methoxy (B1213986) substituents on the phenyl ring can be altered to explore structure-activity relationships (SAR).
The use of such building blocks allows for the rapid generation of a multitude of structurally diverse molecules, which can then be screened for desired biological activities or material properties.
Scaffolding in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The assembly of these molecules is governed by non-covalent interactions. The structure of this compound lends itself to being a component in supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor.
Applications in Catalysis or Asymmetric Synthesis
While direct applications of this compound as a catalyst have not been widely reported, its structure suggests potential for development into chiral ligands for asymmetric catalysis. Asymmetric synthesis is critical for the production of enantiomerically pure pharmaceuticals.
The azepane scaffold can be synthesized in a chiral form, or chiral centers can be introduced onto the ring. Such chiral azepane derivatives can then be coordinated to a metal center to form a chiral catalyst. The steric and electronic properties of the 3-chloro-4-methoxybenzoyl group would influence the catalytic activity and enantioselectivity of the resulting complex. Research in this area would involve the synthesis of chiral variants of this compound and testing their efficacy in various asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Exploration in Advanced Materials Science (e.g., Polymers, Functional Coatings)
The properties of this compound make it a candidate for incorporation into advanced materials. In polymer science, it could be used as a monomer or an additive to impart specific properties to the resulting polymer. For example, the chlorine atom and the polar methoxy and carbonyl groups could enhance flame retardancy or modify the surface properties of the material.
In the development of functional coatings, this compound could be integrated to create surfaces with specific functionalities. For instance, its potential biological activity could be harnessed to create antimicrobial or antifouling coatings. The aromatic and heterocyclic components of the molecule could also contribute to the thermal stability and mechanical properties of coatings. Further research would be needed to polymerize this compound or to graft it onto surfaces and to characterize the properties of the resulting materials.
Future Research Trajectories and Emerging Methodologies
Advancements in Automated Synthesis and High-Throughput Experimentation
The synthesis of complex molecules like 1-(3-chloro-4-methoxybenzoyl)azepane is increasingly benefiting from automation and high-throughput experimentation (HTE). oncodesign-services.com Robotic systems and automated chemical synthesis platforms are revolutionizing the way chemists approach molecule manufacturing. frontiersin.orgoncodesign-services.com These technologies enable the rapid optimization of reaction conditions and the synthesis of large libraries of related compounds for screening purposes. oncodesign-services.combusinesschemistry.org
For the synthesis of the amide bond in this compound, automated flow chemistry offers precise control over reaction parameters, leading to improved yields and purity. oncodesign-services.comrsc.org HTE platforms, capable of running thousands of reactions in parallel in wellplates, can be used to efficiently screen different coupling reagents, catalysts, solvents, and temperature conditions for the acylation of azepane with 3-chloro-4-methoxybenzoyl chloride. researchgate.netacs.org This miniaturized approach not only accelerates the discovery of optimal synthetic routes but also significantly reduces the consumption of reagents and solvents, aligning with green chemistry principles. nih.gov Software solutions are being developed to facilitate the design, execution, and analysis of these data-rich experiments, further streamlining the workflow. researchgate.net
The table below illustrates a hypothetical high-throughput screening setup for the synthesis of this compound.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Coupling Reagent | HATU | T3P | EDC/HOBt | CDI |
| Base | DIPEA | Triethylamine (B128534) | N-Methylmorpholine | DBU |
| Solvent | Dichloromethane (B109758) | Acetonitrile | Tetrahydrofuran | Dimethylformamide |
| Temperature (°C) | 25 | 50 | 80 | 100 |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research, with profound implications for the study of compounds like this compound. frontiersin.orgoncodesign-services.com These computational approaches can analyze vast datasets to predict molecular properties, suggest synthetic pathways, and even design novel molecules with desired characteristics from scratch (de novo design). frontiersin.orgbusinesschemistry.orgacs.org
For this compound, ML models can be trained to predict its physicochemical properties, bioactivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. chemistryviews.orgstarmind.ainih.gov This predictive power allows for the early-stage filtering of unpromising candidates and the prioritization of molecules with a higher likelihood of success in drug discovery pipelines. starmind.ainih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can elucidate the relationships between the structural features of azepane derivatives and their biological activity, guiding the design of more potent and selective analogs. rsc.orgku.eduwisdomlib.org
Furthermore, AI can significantly accelerate the synthesis planning process through retrosynthetic analysis, where software suggests potential starting materials and reaction pathways. researchgate.netcriver.com This not only saves chemists considerable time but can also uncover novel and more efficient synthetic routes. researchgate.net
Development of Novel Spectroscopic Techniques for Complex Structural Analysis
The unambiguous structural elucidation of this compound and its potential metabolites or degradation products relies on sophisticated spectroscopic techniques. Continuous innovation in this field provides ever more powerful tools for detailed molecular characterization. wisdomlib.orgijpsjournal.com
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for analyzing complex mixtures. frontiersin.orgoncodesign-services.combusinesschemistry.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying the components of a reaction mixture or a biological sample. frontiersin.orgcriver.com For halogenated compounds like the one , specialized mass spectrometry techniques such as mass defect filtering can be employed to selectively detect and identify chlorinated species in complex matrices. researchgate.netsygnaturediscovery.comacs.org
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provides detailed information about the connectivity and spatial relationships of atoms within the molecule, which is crucial for confirming the structure of novel derivatives. nih.govnih.gov The development of computational methods to accurately predict NMR spectra is also a significant advancement. acs.orgchemistryviews.orgutah.edu Machine learning algorithms are now being used to predict chemical shifts with high accuracy, aiding in the interpretation of experimental data and the confirmation of proposed structures. acs.orgijpsjournal.com
Green Chemistry Principles in the Synthesis and Isolation of Azepane Derivatives
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. sygnaturediscovery.com The synthesis of this compound, an amide, can be made more sustainable by adopting greener approaches. rsc.org
Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste. rsc.org Catalytic methods, including biocatalysis, are emerging as more environmentally benign alternatives. oncodesign-services.comwisdomlib.org Enzymes such as lipases and engineered N-acyltransferases can catalyze amide formation under mild conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. frontiersin.orgnih.govacs.org Electrosynthesis also presents a green alternative for amide bond formation. nih.gov
The choice of solvent is another critical aspect of green synthesis. The use of water, ionic liquids, or bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) is being explored for the synthesis of heterocyclic compounds. oncodesign-services.comnih.govku.edu For the synthesis of azepane derivatives, exploring such green solvents could significantly improve the sustainability of the process. starmind.ai Furthermore, designing processes with high atom economy, reaction mass efficiency, and low process mass intensity are key metrics for evaluating the "greenness" of a synthetic route. nih.gov
The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Catalysis | Use of biocatalysts (e.g., lipases) or chemocatalysts to replace stoichiometric coupling reagents. oncodesign-services.comchemistryviews.org |
| Safer Solvents | Employing water, supercritical CO2, or biodegradable solvents like polyethylene (B3416737) glycols (PEGs) instead of conventional volatile organic compounds. oncodesign-services.comku.edu |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Energy Efficiency | Utilizing methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. sygnaturediscovery.com |
| Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |
Multidisciplinary Research Approaches for Comprehensive Compound Understanding
A comprehensive understanding of a molecule like this compound, from its fundamental properties to its potential applications, necessitates a multidisciplinary research approach. chemistryviews.org Integrated drug discovery programs, which bring together experts from various fields such as medicinal chemistry, biology, pharmacology, and computational sciences, are becoming the standard for efficient and successful therapeutic development. oncodesign-services.comoncodesign-services.com
The synergy between computational chemistry and experimental techniques is particularly crucial. rsc.orgnih.govacs.org Computational modeling can predict properties and guide experimental design, while experimental results provide the necessary data to validate and refine the computational models. nih.govacs.org This iterative cycle of prediction and validation accelerates the research process and leads to a deeper understanding of the molecule's behavior. nih.gov
Collaborative research between academic institutions and the pharmaceutical industry also plays a vital role in translating basic research findings into tangible applications. researchgate.netacs.org Such collaborations facilitate the sharing of resources, expertise, and diverse perspectives, which is essential for tackling the complex challenges of drug discovery and development. businesschemistry.orgstarmind.ainih.gov For a compound like this compound, a collaborative effort could involve synthetic chemists, analytical chemists, computational modelers, pharmacologists, and toxicologists working in concert to fully characterize its potential. nih.govku.edu
Q & A
Q. What experimental designs elucidate its mechanism of action in CNS disorders?
- Methodology :
- Electrophysiology : Patch-clamp recordings on neurons to assess ion channel modulation (e.g., GABA_A receptors) .
- Behavioral Models : Rodent tests (e.g., forced swim test for antidepressants) with dose-response profiling.
- Transcriptomics : RNA-seq on treated vs. untreated neural cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
